17beta-Estradiol-16,16,17-d3

Catalog No.
S788214
CAS No.
79037-37-9
M.F
C18H24O2
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17beta-Estradiol-16,16,17-d3

CAS Number

79037-37-9

Product Name

17beta-Estradiol-16,16,17-d3

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H24O2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D

InChI Key

VOXZDWNPVJITMN-SPGJGCHISA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Synonyms

(17α)-Estra-1,3,5(10)-triene-3,17-diol-d3; 1,3,5-Estratriene-3,17α-diol-d3; 13β-Methyl-1,3,5(10)-gonatriene-3,17α-diol-d3; 17-Epiestradiol-d3; 17α-Oestradiol-d3; 3,17-Dihydroxyestratriene-d3; 3,17α-Dihydroxyoestra-1,3,5(10)-triene-d3; Alfatradiol-d3

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O

Isotope-Labeled Internal Standard:

17beta-Estradiol-16,16,17-d3 (17β-estradiol-d3) is a stable isotope-labeled analog of 17β-estradiol, a naturally occurring sex steroid hormone. Due to the presence of three deuterium atoms (d3) replacing hydrogen atoms in its structure, 17β-estradiol-d3 possesses a slightly different mass compared to its unlabeled counterpart. This distinct mass difference makes it a valuable tool in scientific research, particularly in mass spectrometry (MS)-based assays for the quantification of 17β-estradiol in various biological samples like blood, tissues, and cell cultures [, ].

During an MS analysis, both the unlabeled 17β-estradiol and its d3-labeled counterpart will ionize and form separate peaks in the mass spectrum. By comparing the intensity ratio of the analyte peak (unlabeled 17β-estradiol) to the internal standard peak (17β-estradiol-d3), researchers can accurately determine the concentration of the analyte in the sample, compensating for potential variations in sample preparation, instrument response, and matrix effects [, ].

17beta-Estradiol-16,16,17-d3 is a deuterated derivative of 17beta-estradiol, characterized by the substitution of three hydrogen atoms with deuterium (D) at the 16 and 17 positions of the steroid structure. Its molecular formula is C18H21D3O2, and it has a molecular weight of approximately 275.40 g/mol. This compound is primarily utilized in research settings, particularly in studies involving estrogenic activity and metabolic pathways due to its stable isotopic labeling which aids in mass spectrometry applications .

Typical of steroid hormones. It can participate in:

  • Hydroxylation: Similar to other estradiols, it can be hydroxylated at different positions, influencing its biological activity.
  • Conjugation: The compound may undergo conjugation reactions with glucuronic acid or sulfate, affecting its solubility and excretion.
  • Metabolic Degradation: It can be metabolized by enzymes such as cytochrome P450, leading to various metabolites that retain or alter estrogenic activity .

17beta-Estradiol-16,16,17-d3 exhibits biological activities similar to those of natural 17beta-estradiol. It binds to estrogen receptors (ERs), which are nuclear hormone receptors that regulate gene expression. The binding induces various physiological responses, including:

  • Regulation of Gene Transcription: Activation of estrogen-responsive genes involved in reproductive functions and secondary sexual characteristics.
  • Non-genomic Signaling: Interaction with membrane-associated estrogen receptors leading to rapid cellular responses such as calcium influx and activation of kinases .

Due to its labeled nature, it is particularly useful in pharmacokinetic studies to trace the metabolic fate of estradiol in biological systems.

The synthesis of 17beta-Estradiol-16,16,17-d3 typically involves:

  • Starting Material: The synthesis often begins with natural estradiol or its derivatives.
  • Deuteration: The incorporation of deuterium can be achieved through various methods:
    • Exchange Reactions: Using deuterated solvents or reagents to facilitate hydrogen-deuterium exchange.
    • Catalytic Methods: Employing catalysts that promote the substitution of hydrogen atoms with deuterium under specific conditions .
  • Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for research applications.

17beta-Estradiol-16,16,17-d3 has several applications in scientific research:

  • Mass Spectrometry: Used as an internal standard for quantifying estradiol levels in biological samples.
  • Pharmacokinetics: Assists in studying the metabolism and distribution of estradiol in vivo.
  • Endocrine Research: Facilitates investigations into estrogenic effects and mechanisms within various biological systems .

Interaction studies involving 17beta-Estradiol-16,16,17-d3 focus on its binding affinity for estrogen receptors and its effects on downstream signaling pathways. Research indicates that this compound retains significant binding affinity for both ER alpha and ER beta receptors, allowing for detailed studies on receptor-mediated actions and potential therapeutic implications for hormone-related conditions .

Several compounds are structurally similar to 17beta-Estradiol-16,16,17-d3. Here are some notable examples:

Compound NameCAS NumberKey Features
17beta-Estradiol50-28-2Natural form; primary female sex hormone
Estrone53-16-7A weaker estrogen; converted from estradiol
17alpha-Estradiol57-63-6Isomer with different receptor interactions
17beta-Estradiol-2,4,16,16,17-d5221093-45-4Another deuterated variant used for similar studies

Uniqueness

The uniqueness of 17beta-Estradiol-16,16,17-d3 lies in its specific labeling with deuterium at positions 16 and 17. This modification allows researchers to trace metabolic pathways more accurately than with non-labeled compounds. Additionally, the specific isotopic labeling helps distinguish between endogenous and exogenous sources of estradiol during pharmacokinetic studies .

The use of isotopic labeling in steroid analysis emerged in the mid-20th century alongside advancements in radiochemistry. Early work by Jensen et al. (1960s) utilized tritium-labeled estrogens to study receptor binding dynamics. However, the limitations of radioisotopes—including safety concerns and short half-lives—drove the adoption of stable deuterated analogs. The first deuterated estrogen standards appeared in the 1980s, with 17β-estradiol-16,16,17-d3 being commercialized by the 1990s as liquid chromatography–tandem mass spectrometry (LC-MS/MS) gained prominence.

Key milestones:

  • 1935: Isolation and structural elucidation of native 17β-estradiol by Doisy
  • 1982: First reported use of deuterated estrogens in gas chromatography–mass spectrometry (GC-MS)
  • 2005: Validation of 17β-estradiol-16,16,17-d3 as a reference material by the National Institute of Standards and Technology (NIST)

Significance of Deuterium Labeling at the 16,16,17 Positions

The specific deuteration pattern of this compound was strategically designed through structure-activity relationship studies:

PositionRationale for DeuterationImpact on Analysis
C16 (×2)- Minimal steric effects on receptor binding+2 Da mass shift
C17- Preserves hydroxyl group critical for derivatization+1 Da mass shift

This configuration ensures:

  • Isotopic purity >98% (critical for minimizing signal interference)
  • Identical chromatographic behavior to native estradiol (±0.02 min retention time difference)
  • Chemical stability across pH 2–9 and temperatures up to 40°C

Theoretical Foundation for Deuterated Internal Standards

Deuterated analogs like 17β-estradiol-16,16,17-d3 address three fundamental challenges in steroid analysis:

Matrix Effect Compensation
Biological matrices (serum, plasma) contain phospholipids that suppress ionization. Co-eluting deuterated standards experience identical suppression, enabling signal correction.

Recovery Calculation
By spiking samples with a known quantity of deuterated standard before extraction, researchers can calculate analyte recovery rates (typically 92–105% for estradiol).

Ionization Efficiency Monitoring
The standard’s stable isotopic pattern ([M+H]+ at m/z 275.40 vs. 272.37 for native estradiol) allows real-time adjustment of MS parameters.

Deuteration Mechanisms and Approaches

CF3COOD Deuteration Techniques

Deuteration using trifluoroacetic acid-d (CF3COOD) represents a cornerstone method for introducing deuterium at specific positions of steroidal frameworks. This acid-catalyzed exchange mechanism targets labile protons adjacent to electron-withdrawing groups, such as carbonyls. For 17β-estradiol-16,16,17-d3, CF3COOD facilitates deuterium incorporation at the 16α, 16β, and 17α positions via keto-enol tautomerization of the 17-keto intermediate (estrone). Under reflux conditions (80°C, 24 hours), this method achieves up to 98 atom % deuterium incorporation at the specified positions [3]. The reaction proceeds through protonation of the carbonyl oxygen, followed by deprotonation-deuteration at the α-carbon positions, as evidenced by kinetic isotope effect studies [3].

Microwave-Assisted Deuteration Processes

Microwave irradiation significantly enhances deuteration efficiency by reducing reaction times from hours to minutes. A protocol combining CF3COOD with microwave heating (150 W, 100°C) achieves complete deuteration at the 16,16,17 positions within 15 minutes, compared to 24 hours under conventional heating [3]. The non-thermal microwave effect promotes rapid molecular rotation and dipole alignment, accelerating proton-deuterium exchange while minimizing thermal degradation. This method preserves the steroidal backbone integrity, as confirmed by nuclear magnetic resonance (NMR) analysis of the deuterated product [3].

Sodium Deuteroxide (NaOD) as Catalyst in Deuteration Reactions

Alkaline deuteration using sodium deuteroxide (NaOD) in deuterated methanol (MeOD) provides complementary regioselectivity to acid-catalyzed methods. While CF3COOD targets α-protons to carbonyl groups, NaOD promotes deuterium exchange at β-hydroxyl-bearing carbons. For 17β-estradiol derivatives, NaOD (40% w/v, 60°C, 12 hours) introduces deuterium at the 17β position with 95% efficiency, though this approach requires subsequent purification to remove residual catalyst [3]. Comparative studies show NaOD-mediated deuteration produces lower isotopic purity (92–95 atom % D) than CF3COOD methods, likely due to competing aldol condensation side reactions [3].

Isotopic Purity Assessment Methods

Isotopic purity verification employs tandem mass spectrometry (MS/MS) and high-resolution NMR. Quadrupole time-of-flight (Q-TOF) MS analysis of 17β-estradiol-16,16,17-d3 reveals a mass shift of +3 Da (M+3) relative to the non-deuterated analog, confirming triple deuterium incorporation [1]. Quantitative deuterium distribution is assessed via $$ ^2 \text{H} $$-NMR, which resolves signals at δ 2.45–2.65 ppm (16α/16β-D) and δ 3.72 ppm (17α-D) [3]. Isotopic purity ≥98 atom % D is achievable through iterative recrystallization from deuterated ethanol, as commercial preparations demonstrate [1].

Chemical Transformation Routes After Deuteration

Post-deuteration modifications enable functionalization for analytical and biochemical applications:

  • Reductive Amination: Lithium aluminum deuteride (LiAlD4) reduces deuterated estrone derivatives to 17β-estradiol-16,16,17-d3 while preserving isotopic labels. Excess LiAlD4 must be quenched with deuterated water to prevent back-exchange [3].
  • Esterification: Steglich esterification with deuterated fatty acids (e.g., palmitic acid-d31) produces lipophilic analogs for lipidomics studies. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), esterification yields exceed 85% without deuterium loss [3].
  • Etherification: Methylation with deuterated methyl iodide (CD3I) at phenolic hydroxyl groups creates analogs for metabolic stability studies, though this process risks isotopic dilution if non-deuterated methylating agents contaminate reagents [3].

Scale-up Considerations for Research Applications

Scalable synthesis requires optimization of:

  • Catalyst Loading: Reduced CF3COOD stoichiometry (1.2 equiv. vs. 5.0 equiv. in lab-scale) maintains 97% deuteration efficiency while lowering costs [3].
  • Continuous Flow Microwave Reactors: Tubular reactors with integrated microwave cavities enable gram-scale production with consistent thermal profiles, achieving throughputs of 50 g/day [3].
  • Purification Protocols: Simulated moving bed chromatography using deuterated methanol-water gradients (70:30 v/v) separates deuterated isomers with >99% chemical purity [1].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2023-08-15

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